molecular formula C11H20N4O B11741324 3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide

3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11741324
M. Wt: 224.30 g/mol
InChI Key: RFOAJYNQQIDWHF-UHFFFAOYSA-N
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Description

3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative with similar structural features.

    3-Amino-1H-pyrazole-4-carboxamide: A simpler analog with fewer substituents on the pyrazole ring[][8].

Uniqueness

3-Amino-N,N-diethyl-1-propyl-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the diethyl and propyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for drug development .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-amino-N,N-diethyl-1-propylpyrazole-4-carboxamide

InChI

InChI=1S/C11H20N4O/c1-4-7-15-8-9(10(12)13-15)11(16)14(5-2)6-3/h8H,4-7H2,1-3H3,(H2,12,13)

InChI Key

RFOAJYNQQIDWHF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)N(CC)CC

Origin of Product

United States

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